molecular formula C11H12N2O4S B14727925 (4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid CAS No. 6268-83-3

(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid

Cat. No.: B14727925
CAS No.: 6268-83-3
M. Wt: 268.29 g/mol
InChI Key: URDSUSQMKXUXTD-UHFFFAOYSA-N
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Description

(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid is an organic compound with the molecular formula C11H12N2O4S This compound is characterized by the presence of a carbamoylsulfanyl group attached to an acetylamino phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid typically involves multiple steps. One common method includes the reaction of 4-aminophenylacetic acid with carbamoylsulfanylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophilic Reagents: Nitric acid, bromine.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Thiols: Formed from reduction reactions.

    Nitrated or Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The carbamoylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. Additionally, the phenylacetic acid moiety can interact with cellular receptors, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenylacetic acid: Lacks the carbamoylsulfanyl group but shares the phenylacetic acid structure.

    Carbamoylsulfanylacetic acid: Contains the carbamoylsulfanyl group but lacks the phenyl ring.

Uniqueness

(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid is unique due to the combination of the carbamoylsulfanyl group and the phenylacetic acid structure. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

6268-83-3

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

2-[4-[(2-carbamoylsulfanylacetyl)amino]phenyl]acetic acid

InChI

InChI=1S/C11H12N2O4S/c12-11(17)18-6-9(14)13-8-3-1-7(2-4-8)5-10(15)16/h1-4H,5-6H2,(H2,12,17)(H,13,14)(H,15,16)

InChI Key

URDSUSQMKXUXTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)CSC(=O)N

Origin of Product

United States

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